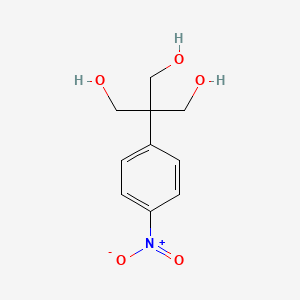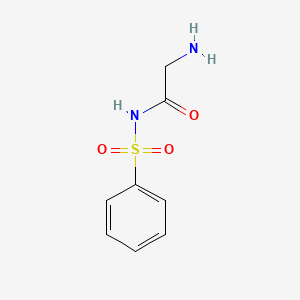
2-(Hydroxymethyl)-2-(4-nitrophenyl)propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethyl)-2-(4-nitrophenyl)propane-1,3-diol is an organic compound that features both hydroxymethyl and nitrophenyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-2-(4-nitrophenyl)propane-1,3-diol typically involves multi-step organic reactions. One possible route could be:
Nitration: Starting with a benzene derivative, a nitration reaction can introduce the nitro group.
Hydroxymethylation: Subsequent reactions can introduce hydroxymethyl groups at the desired positions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group.
Substitution: Various substitution reactions can occur at the aromatic ring or the hydroxymethyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles depending on the desired substitution.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its functional groups.
Biology
Biochemical Studies: Used in studies involving enzyme interactions or metabolic pathways.
Medicine
Drug Development: Potential precursor or intermediate in the synthesis of pharmaceutical compounds.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for 2-(Hydroxymethyl)-2-(4-nitrophenyl)propane-1,3-diol would depend on its specific application. Generally, the compound’s functional groups interact with molecular targets through various pathways:
Hydroxymethyl Groups: Can form hydrogen bonds or undergo oxidation-reduction reactions.
Nitrophenyl Group: Can participate in electron transfer reactions or act as a leaving group in substitution reactions.
Comparison with Similar Compounds
Similar Compounds
2-(Hydroxymethyl)-2-(4-aminophenyl)propane-1,3-diol: Similar structure but with an amine group instead of a nitro group.
2-(Hydroxymethyl)-2-(4-methylphenyl)propane-1,3-diol: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
Reactivity: The presence of both hydroxymethyl and nitrophenyl groups provides unique reactivity patterns.
Applications: Its specific functional groups make it suitable for a wide range of applications in different fields.
Properties
CAS No. |
91748-04-8 |
|---|---|
Molecular Formula |
C10H13NO5 |
Molecular Weight |
227.21 g/mol |
IUPAC Name |
2-(hydroxymethyl)-2-(4-nitrophenyl)propane-1,3-diol |
InChI |
InChI=1S/C10H13NO5/c12-5-10(6-13,7-14)8-1-3-9(4-2-8)11(15)16/h1-4,12-14H,5-7H2 |
InChI Key |
GBWHBFVQCARQNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CO)(CO)CO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Benzo[d][1,3,2]dioxaborol-2-yl)-1-methylindoline](/img/structure/B13116039.png)




![4-Chloro-8-methoxyimidazo[1,5-a]quinoxaline](/img/structure/B13116080.png)


![2-Chloro-4-phenyl-6-(6-phenyldibenzo[b,d]furan-4-yl)-1,3,5-triazine](/img/structure/B13116084.png)





